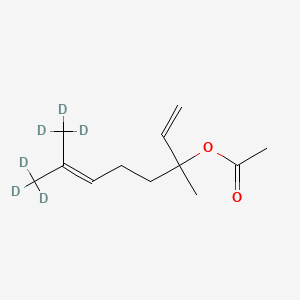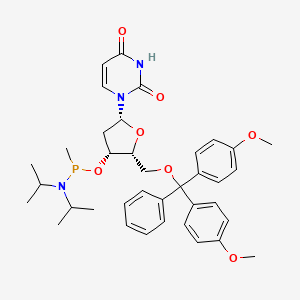
Lomedeucitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lomedeucitinib is synthesized through a multi-step process involving various organic reactions. The synthesis begins with the preparation of key intermediates, followed by coupling reactions to form the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Lomedeucitinib undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain this compound. The final product is characterized by its high purity and specific chemical structure .
Scientific Research Applications
Lomedeucitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study TYK2 inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammatory processes.
Medicine: Undergoing clinical trials for the treatment of autoimmune diseases like psoriasis and psoriatic arthritis.
Mechanism of Action
Lomedeucitinib exerts its effects by inhibiting the activity of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12) and interleukin-23 (IL-23). By inhibiting TYK2, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating symptoms of autoimmune and inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Deucravacitinib: Another TYK2 inhibitor used for treating psoriasis.
Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A JAK inhibitor used for treating rheumatoid arthritis.
Uniqueness
Lomedeucitinib is unique due to its high specificity for TYK2, which minimizes off-target effects and enhances its therapeutic potential. Its oral bioavailability and favorable safety profile make it a promising candidate for long-term treatment of autoimmune diseases .
Properties
CAS No. |
2328068-29-5 |
|---|---|
Molecular Formula |
C18H20N6O4S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[(3-methylsulfonylpyridin-2-yl)amino]-6-[[(2R)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H20N6O4S/c1-19-17(26)14-11(21-15-12(29(2,27)28)4-3-7-20-15)8-13(23-24-14)22-16(25)10-9-18(10)5-6-18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,26)(H2,20,21,22,23,25)/t10-/m0/s1/i1D3 |
InChI Key |
VWIVBQZLVAGLMH-ASGODXDTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)[C@@H]3CC34CC4 |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)C3CC34CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)





![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
